molecular formula C10H8ClNO2S2 B5469372 4-Tosyl-5-chloro-1,3-thiazole

4-Tosyl-5-chloro-1,3-thiazole

Cat. No.: B5469372
M. Wt: 273.8 g/mol
InChI Key: HPRPKIPWXITHEL-UHFFFAOYSA-N
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Description

4-Tosyl-5-chloro-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with a tosyl group at the 4-position and a chlorine atom at the 5-position. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Tosyl-5-chloro-1,3-thiazole typically involves the reaction of 1-tosyl-2,2-dichloroethenyl isothiocyanate with sodium cyanide. This reaction yields an electrophilic thiazole substrate containing the nitrile group, the tosyl residue, and the chlorine atom at the respective positions . The reaction conditions often include the use of solvents like ethanol and reagents such as morpholine and thiophenol .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Mechanism of Action

The mechanism by which 4-Tosyl-5-chloro-1,3-thiazole exerts its effects involves its interaction with nucleophiles, leading to the formation of various substituted thiazoles. These reactions often involve the elimination of a chloride ion and the formation of new bonds at the thiazole ring . The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.

Comparison with Similar Compounds

Uniqueness: 4-Tosyl-5-chloro-1,3-thiazole is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo regioselective reactions with various nucleophiles sets it apart from other thiazole derivatives .

Properties

IUPAC Name

5-chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S2/c1-7-2-4-8(5-3-7)16(13,14)10-9(11)15-6-12-10/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPRPKIPWXITHEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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